molecular formula C10H7NO3S B6320914 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine CAS No. 893727-74-7

2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine

Cat. No.: B6320914
CAS No.: 893727-74-7
M. Wt: 221.23 g/mol
InChI Key: KYYOCKJTDWVHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine (CAS 893727-74-7) is a high-purity, heterocyclic compound of significant interest in advanced scientific research. With a molecular weight of 221.23 g/mol and the formula C 10 H 7 NO 3 S, it serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring a pyridine ring substituted with a hydroxyl group and a thiophene ring bearing a carboxylic acid, positions it as a candidate for applications in medicinal chemistry, materials science, and catalysis . In medicinal chemistry, this compound is a valuable synthon for the study of enzyme interactions and the development of therapeutic agents . The molecule's functional groups allow it to participate in various chemical reactions, including cross-coupling reactions like Suzuki-Miyaura coupling, to form biaryl derivatives . Furthermore, the pyridine nitrogen and carboxyl oxygen can act as chelating sites for transition metals such as copper(II) and zinc(II), enhancing its utility in catalysis and the development of materials with unique luminescent properties . Researchers will find this compound to be a critical intermediate for pioneering work in multiple fields. Please note: This product is for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

4-(4-oxo-1H-pyridin-2-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-1-2-11-8(4-7)6-3-9(10(13)14)15-5-6/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYOCKJTDWVHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596381
Record name 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893727-74-7
Record name 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann-Type Coupling

Copper-mediated coupling offers a lower-cost alternative to palladium catalysts. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 120°C, the coupling of 2-iodo-4-hydroxypyridine and 4-stannyl-2-carboxythiophene achieves a 58% yield. However, stoichiometric Cu and elevated temperatures limit scalability.

Decarboxylative Cross-Coupling

A novel approach involves decarboxylative coupling of 4-hydroxypyridine-2-carboxylic acid with 4-halothiophene-2-carboxylate. Using Ag₂CO₃ and Pd(OAc)₂ in DMAc at 150°C, the reaction eliminates CO₂ to form the biaryl bond. While conceptually innovative, the yield remains modest (45–50%).

Table 1: Comparison of Cross-Coupling Methods

MethodCatalystTemperature (°C)Yield (%)Cost Efficiency
Suzuki-MiyauraPd(PPh₃)₄9072Moderate
UllmannCuI12058High
DecarboxylativePd(OAc)₂15050Low

Challenges and Optimization Strategies

Protecting Group Compatibility

The 4-hydroxyl group on pyridine necessitates protection during bromination. TBDMS ethers are preferred due to their stability under basic and mild acidic conditions. Alternative protections (e.g., acetyl) lead to side reactions during lithiation.

Boronic Acid Stability

The 2-carboxythiophene-4-boronic acid is prone to protodeboronation under acidic conditions. Buffering the Suzuki reaction at pH 7–8 with phosphate salts mitigates this issue, improving yields by 15%.

Catalyst Recycling

Immobilizing Pd catalysts on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) enables recovery via external magnets, reducing Pd waste by 90% after five cycles .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the pyridine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic media: Converts the hydroxyl group to a ketone, yielding 2-(2-carboxythiophene-4-YL)-4-pyridone (Fig. 1).

  • Chromium trioxide (CrO₃) : Selective oxidation under anhydrous conditions produces similar ketone derivatives.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 80°C4-pyridone derivative72%
CrO₃Acetic anhydride, 25°C4-pyridone derivative65%

Reduction Reactions

The carboxyl group on the thiophene ring is reducible to a hydroxymethyl group:

  • Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) reduces the carboxyl group to a primary alcohol, forming 2-(2-hydroxymethylthiophene-4-YL)-4-hydroxypyridine .

  • Sodium borohydride (NaBH₄) requires activation with iodine for effective reduction.

Table 2: Reduction Reaction Parameters

Reducing AgentConditionsProductYield
LiAlH₄THF, refluxHydroxymethyl derivative85%
NaBH₄/I₂MeOH, 0°CHydroxymethyl derivative58%

Electrophilic Substitution

The electron-rich thiophene and pyridine rings undergo regioselective substitution:

  • Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the 5-position of the thiophene ring.

  • Halogenation : Bromine (Br₂) in dichloromethane adds bromine atoms to the 3- and 5-positions of the pyridine ring.

Table 3: Substitution Reaction Outcomes

ReactionReagentPositionProduct
NitrationHNO₃/H₂SO₄Thiophene C55-nitro derivative
BrominationBr₂/CH₂Cl₂Pyridine C3, C53,5-dibromo derivative

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives.

  • Heck Reaction : Alkenes couple with the thiophene ring using Pd(OAc)₂ and a phosphine ligand.

Case Study 1: Suzuki Coupling
A 2019 study demonstrated coupling with 4-methoxyphenylboronic acid under microwave irradiation (100°C, 1 h), achieving 2-(2-carboxythiophene-4-YL)-4-(4-methoxyphenyl)pyridine in 89% yield .

Functional Group Interconversion

  • Esterification : The carboxyl group reacts with methanol/H₂SO₄ to form methyl esters.

  • Amidation : Treatment with thionyl chloride (SOCl₂) converts the carboxyl group to an acyl chloride, which reacts with amines to yield amides.

Figure 2: Amidation Pathway

  • Acyl chloride formation : SOCl₂, 60°C, 2 h.

  • Amine coupling : Aniline, DIPEA, RT, 12 h → 2-(2-(phenylcarbamoyl)thiophene-4-YL)-4-hydroxypyridine (94% yield).

Complexation with Metal Ions

The pyridine nitrogen and carboxyl oxygen act as chelating sites for transition metals:

  • Copper(II) complexes : Form octahedral geometries in aqueous ethanol, confirmed by UV-Vis and ESR spectroscopy .

  • Zinc(II) coordination : Enhances luminescence properties in optoelectronic applications.

Degradation Pathways

  • Photodegradation : UV irradiation in aqueous solution leads to hydroxyl radical-mediated cleavage of the thiophene ring.

  • Hydrolysis : Under strong acidic conditions (HCl, 120°C), the pyridine ring undergoes partial hydrolysis.

Key Mechanistic Insights

  • Steric effects : Bulky substituents on the pyridine ring hinder electrophilic substitution at adjacent positions.

  • Electronic effects : The electron-withdrawing carboxyl group directs nitration/bromination to specific ring positions.

Scientific Research Applications

2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine Thiophene-2-carboxylic acid, 4-hydroxypyridine Not explicitly stated Chelation, pH-sensitive solubility
4-Hydroxypyridine (4-pyridinol) Hydroxyl group at pyridine-4 95.1 Building block for pharmaceuticals
2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid Chloro, fluoro, carboxylic acid 327.74 High molecular weight, bioactivity
5-(2-Carboxythiophene-4-yl)-3-chlorophenol Thiophene-2-carboxylic acid, chloro-phenol Not explicitly stated Structural similarity, synthetic intermediate
2-Trifluoromethyl-4-hydroxypyridine CF₃ at pyridine-2, hydroxyl at -4 163.10 Enhanced lipophilicity, agrochemical use

Key Observations :

  • Substituent Influence on Solubility: The carboxylic acid group in this compound likely enhances aqueous solubility compared to non-polar analogues like 2-trifluoromethyl-4-hydroxypyridine . However, steric effects from the thiophene ring may reduce solubility relative to simpler 4-hydroxypyridine derivatives .
  • Chelation Potential: The combination of hydroxyl and carboxylic acid groups provides multiple binding sites for metal ions, analogous to 4-cyanopyridine’s role in electrodeposition of nanocrystalline Al-Mn coatings . This contrasts with 4-hydroxypyridine, which lacks a secondary functional group for coordination .

Physicochemical Properties

  • Melting Points : Pyridine derivatives with bulky substituents (e.g., 4-substituted phenyl groups) exhibit melting points >250°C due to strong intermolecular interactions . While data for this compound is absent, its planar thiophene-carboxylic acid moiety may lower melting points compared to highly substituted pyridines (e.g., 268–287°C for chloro-phenyl derivatives ).
  • Stability : Hydroxypyridines are prone to tautomerism (pyridone formation) in solution . The electron-withdrawing carboxylic acid group in the target compound may stabilize the hydroxyl tautomer, as seen in 4-hydroxypyridine derivatives with electron-deficient substituents .

Biological Activity

2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyridine derivatives under specific conditions. The resulting compound features a carboxylic acid group and a hydroxyl group, which are crucial for its biological activity.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capability. Research indicates that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms from the hydroxyl group, which neutralizes reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway. This effect has been demonstrated in various in vitro and in vivo models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Furthermore, it has shown promise in inhibiting tumor growth in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group plays a crucial role in scavenging free radicals.
  • Inflammatory Pathway Modulation : The compound inhibits the NF-kB pathway, reducing the expression of inflammatory mediators.
  • Apoptotic Pathway Activation : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant effects of this compound, researchers reported a significant reduction in lipid peroxidation levels in treated cells compared to controls. This suggests a protective role against oxidative damage .

Case Study 2: Anti-inflammatory Effects

Another study demonstrated that administration of this compound significantly decreased levels of TNF-alpha and IL-6 in a model of acute inflammation. Histological analysis showed reduced tissue damage and inflammation markers .

Case Study 3: Anticancer Efficacy

In an experimental model using xenografts, treatment with this compound resulted in a marked reduction in tumor size and weight, along with increased survival rates among treated animals compared to controls .

Data Tables

Biological ActivityEffectivenessMechanism
AntioxidantHighFree radical scavenging
Anti-inflammatoryModerateNF-kB inhibition
AnticancerHighApoptosis induction

Q & A

Q. What are the recommended synthetic methodologies for 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine?

A practical two-step synthesis involves a multicomponent reaction (MCR) of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, followed by cyclocondensation to yield 4-hydroxypyridine derivatives. This method allows stereochemical control and functionalization at the 2- and 6-positions. Key parameters include reaction temperature (60–100°C) and solvent selection (aprotic solvents like DMF or THF) to optimize yield and purity .

Q. How can the crystal structure of this compound be resolved with high accuracy?

X-ray crystallography using SHELXL is the gold standard. For robust refinement:

  • Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities.
  • Use the SHELX suite for structure solution (SHELXD) and refinement (SHELXL), incorporating hydrogen atom positions via geometric or difference Fourier methods.
  • Validate the final structure using R-factor metrics and residual density analysis .

Q. What handling and storage protocols are critical for this compound?

  • Storage : Maintain at room temperature in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter stability .
  • Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. While specific toxicity data are limited, treat the compound as a potential irritant (Category 4 acute toxicity) based on structural analogs .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR/IR) be resolved during characterization?

  • Cross-validation : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups (e.g., carboxylate, hydroxypyridine).
  • Dynamic effects : For tautomeric equilibria (e.g., keto-enol in hydroxypyridine), use variable-temperature NMR to observe shifts.
  • X-ray validation : Resolve ambiguities by correlating spectroscopic data with crystallographically determined bond lengths and angles .

Q. What strategies improve synthetic yield and regioselectivity?

  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to enhance cyclocondensation efficiency.
  • Solvent optimization : Use aprotic solvents (DMF, THF) to stabilize intermediates and reduce side reactions.
  • Temperature control : Higher temperatures (80–100°C) favor cyclization, while lower temperatures (40–60°C) improve regioselectivity in MCR steps .

Q. How can biological activity, such as GPR84 antagonism, be evaluated?

  • In vitro assays : Use HEK293 cells transfected with human GPR84 receptors. Measure cAMP inhibition via luminescence assays upon ligand binding.
  • Structure-activity relationship (SAR) : Compare activity with polysubstituted 4-hydroxypyridine derivatives, noting the impact of substituents (e.g., carboxythiophene) on receptor affinity .

Q. What computational methods aid in predicting physicochemical properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments).
  • Molecular docking : Simulate binding interactions with GPR84 using AutoDock Vina, focusing on hydrogen bonding (hydroxypyridine) and π-π stacking (thiophene) .

Methodological Considerations

  • Contradictory data resolution : When structural refinements (SHELXL) conflict with spectroscopic results, prioritize crystallographic data but re-examine sample purity via HPLC .
  • Synthetic scalability : Pilot small-scale reactions (≤1 mmol) before scaling to >10 mmol to assess exothermicity and byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.